

pINDUCER21 Lentiviral Vector System: A Technical Guide

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Compound of Interest

Compound Name: Apoptosis inducer 21

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The pINDUCER21 vector is a key component of the pINDUCER (inducible) lentiviral toolkit, a sophisticated system designed for the tightly controlled, doxycycline-inducible expression of a gene of interest in mammalian cells.^{[1][2][3]} This single-vector system is engineered for robust and reversible gene expression, making it an invaluable tool for a wide range of research applications, from functional genomics to drug discovery.^{[1][3][4]} Its utility is particularly pronounced in studies requiring precise temporal control of gene expression both in vitro and in vivo.^{[1][5]}

Core Components and Mechanism of Action

The pINDUCER21 system integrates the tetracycline-inducible expression cassette into a lentiviral backbone, allowing for efficient transduction and stable integration into the host cell genome. The vector is designed to have minimal basal expression and high inducibility, ensuring that gene expression is tightly controlled.^[1]

Key features of the pINDUCER system include:

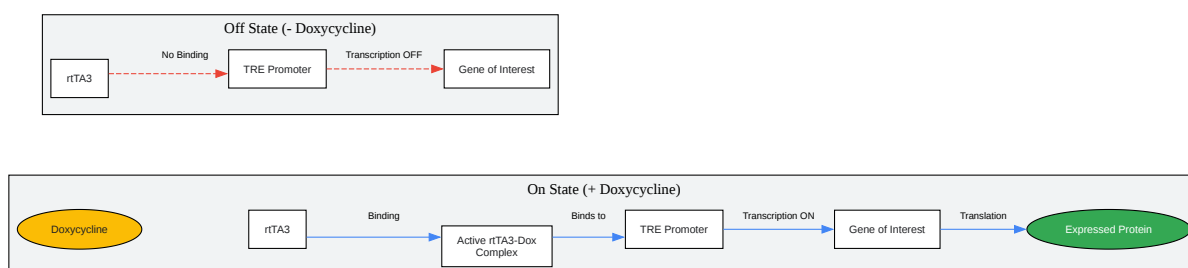
- **Single-Vector System:** All necessary components for inducible expression are encoded in a single lentiviral vector, simplifying experimental workflows.^[1]
- **Constitutive Expression of rtTA3 and a Marker:** The vector constitutively expresses the reverse tetracycline transactivator (rtTA3) and a selectable marker (e.g., eGFP) from a constitutive promoter (e.g., EF1- α in pINDUCER21).^{[1][5]} This allows for the tracking of transduced cells.

- **Doxycycline-Inducible Expression:** In the presence of doxycycline, the rtTA3 protein binds to the Tetracycline Response Element (TRE) promoter, activating the transcription of the gene of interest.^[1]
- **Reporter for Induced Cells:** Many pINDUCER vectors, though not explicitly detailed for all versions in the provided results, co-express a fluorescent reporter (like turboRFP) along with the gene of interest upon induction, enabling the identification and sorting of cells with active transgene expression.^[1]

The pINDUCER21 variant specifically utilizes the EF1- α promoter, which has been shown to be more efficient in some stem cell contexts.^{[1][5]}

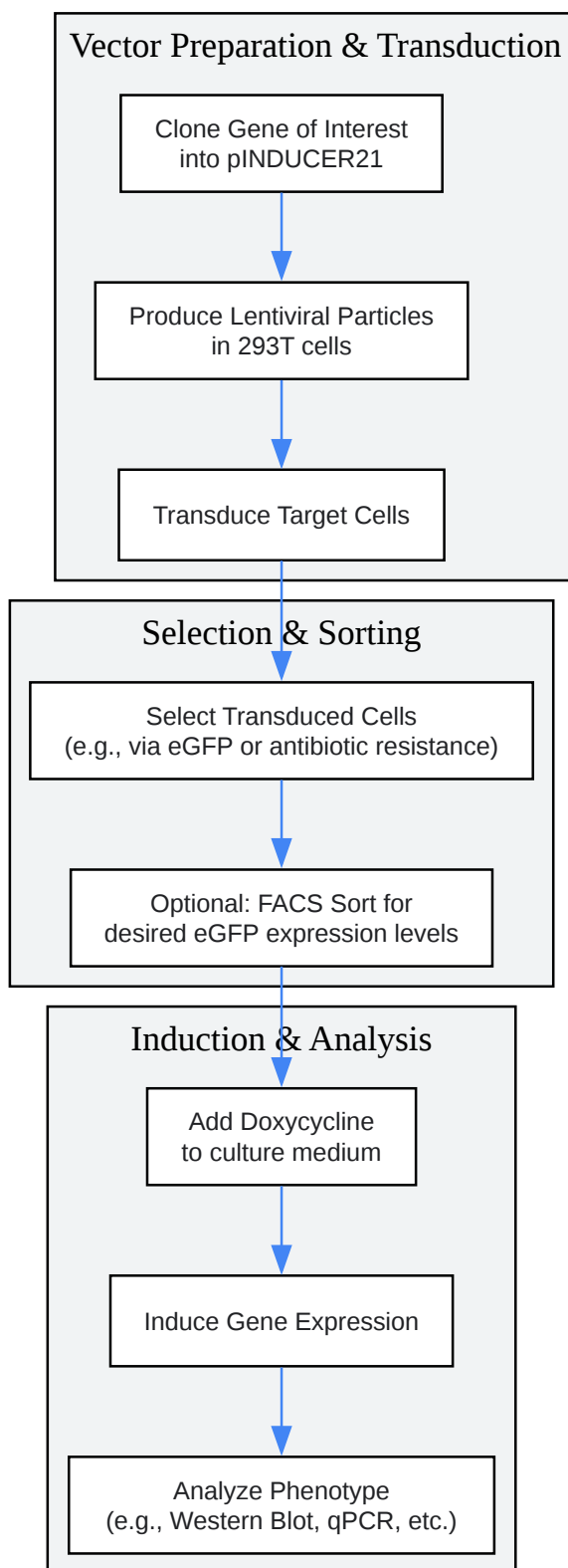
Visualizing the Mechanism and Workflow

To better understand the pINDUCER21 system, the following diagrams illustrate the mechanism of action and a typical experimental workflow.



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pINDUCER21 doxycycline-inducible mechanism.



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Experimental workflow for the pINDUCER21 system.

Quantitative Data Summary

The pINDUCER system is characterized by its dose-dependent and reversible control over gene expression.^{[4][5]} While specific quantitative data for pINDUCER21 across multiple cell lines is not consolidated in the provided search results, the performance of the broader pINDUCER toolkit demonstrates significant induction levels.

Cell Line	Vector	Target Gene	Doxycycline (Dox) Concentration	Fold Induction of Reporter	Reference
HMECs	pINDUCER11	shRNA	Not Specified	>10-fold (tRFP)	[5]
U2OS	pINDUCER10	shRB	Not Specified	High (tRFP)	[5]
SW1417	pINDUCER20	REST	0-1000 ng/mL	Dose-dependent increase	[6]

Note: This table is representative of the pINDUCER system's performance. Actual induction levels can vary depending on the cell type, the gene of interest, and the site of viral integration.

Experimental Protocols

Detailed, step-by-step protocols are crucial for the successful implementation of the pINDUCER21 system. The following sections provide an overview of key experimental procedures.

Cloning into pINDUCER21

The pINDUCER21 vector is designed for ease of cloning, often employing a Gateway cloning system or traditional restriction enzyme cloning.^{[2][7]} The parental vector typically contains a ccdB suicide gene, which is replaced by the gene of interest, allowing for negative selection of non-recombinant clones.^[7]

General Cloning Strategy:

- **Vector Preparation:** Digest the pINDUCER21 vector with appropriate restriction enzymes to remove the ccdB cassette.[\[2\]](#)[\[7\]](#)
- **Insert Preparation:** Amplify the gene of interest with PCR, adding compatible restriction sites to the ends.
- **Ligation:** Ligate the digested vector and the PCR product.
- **Transformation:** Transform the ligation product into a suitable E. coli strain. It is recommended to use Stbl3 cells to minimize recombination of the lentiviral long terminal repeats (LTRs) and to grow cultures at 30-32°C.[\[3\]](#)
- **Verification:** Verify the resulting clones by sequencing to ensure the correct insertion and integrity of the gene of interest.

Lentiviral Production

Lentiviral particles are typically produced by co-transfecting the pINDUCER21 vector with packaging plasmids into a producer cell line, such as HEK293T.[\[1\]](#)

Protocol Overview:

- **Cell Seeding:** Plate HEK293T cells to be 70-80% confluent at the time of transfection.
- **Transfection:** Co-transfect the pINDUCER21 plasmid containing the gene of interest along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
- **Virus Harvest:** Harvest the supernatant containing the viral particles at 48 and 72 hours post-transfection.
- **Virus Concentration (Optional):** For higher titers, the viral supernatant can be concentrated by ultracentrifugation or other commercially available methods.
- **Titer Determination:** Determine the viral titer to ensure appropriate multiplicity of infection (MOI) for target cell transduction.

Transduction of Target Cells

- **Cell Seeding:** Plate the target cells at a desired density.
- **Transduction:** Add the lentiviral supernatant to the cells, typically in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
- **Selection:** After 24-48 hours, replace the virus-containing medium with fresh medium. If the vector contains an antibiotic resistance marker, begin selection with the appropriate antibiotic (e.g., puromycin or G418).^{[5][8]}
- **Expansion:** Expand the transduced and selected cell population for subsequent experiments.

Induction of Gene Expression

- **Doxycycline Preparation:** Prepare a stock solution of doxycycline (e.g., 1 mg/mL in water) and store it protected from light.
- **Induction:** Add doxycycline to the cell culture medium at the desired final concentration. The optimal concentration should be determined empirically for each cell line and gene of interest but often ranges from 10 to 1000 ng/mL.^[6]
- **Analysis:** Analyze the effects of gene expression at various time points after induction. The expression is reversible; removal of doxycycline from the medium will turn off the expression of the gene of interest.^[5]

Applications in Research

The pINDUCER21 system and the broader pINDUCER toolkit are versatile tools for a multitude of research applications:

- **Functional Genomics:** Studying the effects of overexpressing or silencing specific genes to elucidate their function in various cellular processes.^[3]
- **Cell Signaling Pathways:** Dissecting complex signaling pathways by controlling the expression of key components.^[3]

- Drug Discovery and Target Validation: Validating potential drug targets by inducing or suppressing their expression and observing the phenotypic consequences, particularly in cancer research.[1][5]
- In Vivo Studies: The system's robust performance in vivo makes it suitable for creating xenograft models to study tumor growth and response to therapies.[1]

In conclusion, the pINDUCER21 lentiviral vector system provides researchers with a powerful and reliable method for inducible gene expression, enabling sophisticated experimental designs to explore complex biological questions.

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